molecular formula C3H3NO2 B12860077 Azetidine-2,3-dione

Azetidine-2,3-dione

Cat. No.: B12860077
M. Wt: 85.06 g/mol
InChI Key: RCYUACIXZYDBGL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Azetidine-2,3-dione can be synthesized through several methods. One common approach involves the radical-mediated rearrangement of appropriately substituted 3-(2-bromobenzyloxy)azetidin-2-ones using n-tributyltin hydride and AIBN in refluxing dry benzene . Another method involves the Staudinger ketene-imine cycloaddition through the one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient and operationally simple methods, such as radical-mediated rearrangement and Staudinger cycloaddition, can facilitate large-scale production.

Biological Activity

Azetidine-2,3-dione, also known as 2-azetidinone or β-lactam, is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxicity, antimicrobial properties, and potential applications in cancer therapy.

Overview of this compound

This compound is characterized by a four-membered ring structure containing a carbonyl group. This unique structure contributes to its reactivity and biological properties. The compound serves as a synthon for various biologically active derivatives, including spiro compounds and thiazoles, which have shown promising results in preclinical studies.

Cytotoxic Activity

Recent studies have demonstrated the cytotoxic potential of this compound derivatives against various cancer cell lines. For instance, a study evaluated spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives for their anti-cancer activity. The results indicated that certain derivatives exhibited significant cytotoxic effects against breast cancer cell lines (MDA-MB453 and MDA-MB468) with IC50 values ranging from 71.23 µg/ml to 78.82 µg/ml, while no activity was observed in lung carcinoma cell lines .

Table 1: Cytotoxicity of Spiro[azetidine-2,3'-indole]-2',4(1'H)-dione Derivatives

CompoundCell LineIC50 (µg/ml)
7gMDA-MB45371.23
7gMDA-MB46878.82
7gNCI-H522 (Lung)No Activity
7gNCI-H23 (Lung)No Activity

The mechanism of action for the cytotoxic effects of this compound derivatives often involves the induction of apoptosis in cancer cells. For example, compounds derived from 3,3-Diethylazetidine-2,4-dione were shown to induce apoptosis in A549 lung cancer cells through activation of caspase-3 and modulation of cell cycle phases. The percentage of apoptotic cells increased significantly with higher concentrations of the compound .

Table 2: Apoptosis Induction by Azetidine-2,4-dione Derivatives

CompoundConcentration (µM)Apoptosis Rate (%)
3e58.79
3e1014.45
3e2023.39
Control-6.05

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties. A series of spiro[azetidine-2,3′-indole]-2′,4(1'H)-diones demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were effective against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Case Studies

  • Anticancer Activity : In a study evaluating the anticancer properties of azetidine derivatives against various human cancer cell lines, several compounds showed promising results with IC50 values comparable to established chemotherapeutics such as doxorubicin .
  • Antimicrobial Efficacy : Compounds derived from this compound were tested against multiple bacterial strains. The results indicated a broad spectrum of activity, highlighting their potential use in treating infections caused by resistant bacterial strains .

Properties

Molecular Formula

C3H3NO2

Molecular Weight

85.06 g/mol

IUPAC Name

azetidine-2,3-dione

InChI

InChI=1S/C3H3NO2/c5-2-1-4-3(2)6/h1H2,(H,4,6)

InChI Key

RCYUACIXZYDBGL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(=O)N1

Origin of Product

United States

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